4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one
Description
Contextualization within α,β-Unsaturated Ketones and Nitroaromatic Compounds
The chemical identity of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is fundamentally defined by two principal components: the α,β-unsaturated ketone core and the nitroaromatic ring.
α,β-Unsaturated Ketones: This functional group, also known as an enone, consists of an alkene conjugated with a ketone. wikipedia.org This conjugation results in a delocalized π-electron system across the O=C−C=C atoms, which dictates its characteristic reactivity. pressbooks.pub Unlike simple ketones or alkenes, enones possess two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual reactivity allows for either direct 1,2-addition to the carbonyl group or, more significantly, 1,4-conjugate addition (Michael addition) at the β-carbon. pressbooks.publibretexts.orgquimicaorganica.org This susceptibility to attack by a wide range of nucleophiles at the β-position makes α,β-unsaturated ketones exceptionally versatile building blocks in organic synthesis. nih.gov
Nitroaromatic Compounds: These are organic molecules featuring one or more nitro groups (−NO₂) attached to an aromatic ring. nih.gov The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govck12.org This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. blogspot.comwikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution. wikipedia.org The presence of the nitro group imparts unique chemical and physical properties, including increased polarity and stability, and plays a crucial role in the synthesis of diverse products such as dyes, polymers, and pharmaceuticals. nih.gov
The fusion of these two functionalities in this compound creates a molecule with a complex electronic landscape, where the electron-deficient nitro-substituted ring influences the reactivity of the conjugated enone system.
| Chemical Class | Key Structural Feature | Primary Reactivity | Significance in Synthesis |
|---|---|---|---|
| α,β-Unsaturated Ketones | Conjugated C=C and C=O bonds | Susceptible to 1,4-conjugate nucleophilic addition | Versatile intermediates for C-C bond formation |
| Nitroaromatic Compounds | -NO2 group on an aromatic ring | Electron-withdrawing; facilitates nucleophilic aromatic substitution | Precursors for amines, dyes, and explosives |
Significance of Chalcone (B49325) Analogues and Related Structures in Synthetic Chemistry
This compound can be classified as a chalcone analogue. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are natural products that form the central core of many biologically important compounds, serving as biogenetic precursors to flavonoids and isoflavonoids. acs.orgaip.orgchemrevlett.com Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. jchemrev.com
The synthesis of chalcones and their analogues is most commonly achieved through the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an aryl ketone, typically under basic or acidic conditions. scispace.comrsc.orgacs.orgacs.org The simplicity and reliability of this reaction allow for the generation of a vast library of substituted chalcones with diverse electronic and steric properties. acs.org
The significance of chalcone-related structures in synthetic and medicinal chemistry is immense. They are considered "privileged scaffolds," meaning their molecular framework is frequently found in compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. acs.orgjchemrev.comjchemrev.comnih.gov The reactive α,β-unsaturated carbonyl moiety is key to their biological activity and also makes them valuable intermediates for synthesizing various heterocyclic compounds like pyrazoles and flavonoids. acs.org
| Area | Description |
|---|---|
| Synthetic Utility | Readily synthesized via Claisen-Schmidt condensation; serve as precursors for flavonoids, isoflavonoids, and various heterocyclic compounds. acs.orgscispace.com |
| Medicinal Chemistry | The chalcone scaffold is associated with a broad spectrum of biological activities, making it a key structure in drug discovery. jchemrev.comjchemrev.com |
| Material Science | Substituted chalcones are explored for applications as fluorescent probes and in other advanced materials due to their conjugated system. jchemrev.com |
Overview of Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules is a constantly evolving field, with current research trajectories guided by the principles of efficiency, selectivity, and sustainability. multiresearchjournal.com Modern organic synthesis aims not just to create new molecules but to do so in a way that is environmentally responsible and economically viable.
Key trends shaping this research landscape include:
Green and Sustainable Chemistry: This is a major focus, emphasizing the use of renewable starting materials, minimizing waste, reducing energy consumption, and employing less hazardous solvents and reagents. multiresearchjournal.comorganic-chemistry.orgsolubilityofthings.com
Advanced Catalysis: The development of novel catalysts—including transition metal catalysts, organocatalysts, and biocatalysts (enzymes)—is central to modern synthesis. solubilityofthings.comacs.org These catalysts enable reactions with high selectivity and efficiency under milder conditions.
C-H Bond Functionalization: A significant area of research involves the direct functionalization of typically inert carbon-hydrogen (C-H) bonds. organic-chemistry.orgsolubilityofthings.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy.
Computational Chemistry and AI: The use of computational tools, machine learning, and artificial intelligence is becoming increasingly important for designing and optimizing synthetic pathways and predicting the properties of new molecules. multiresearchjournal.com
Synthesis for Societal Needs: There is a strong drive to synthesize complex molecules that address specific societal challenges, particularly in medicinal chemistry for the development of new drugs and in materials science for the creation of novel functional materials. acs.orgcas.org
Rationale for In-Depth Academic Investigation of this compound
The academic investigation of this compound is justified by its unique combination of structural features, which makes it a compelling target for both fundamental and applied research.
The rationale for its study can be broken down as follows:
Hybrid Functionality: The molecule is a hybrid of a chalcone analogue and a nitroaromatic compound. This allows for the study of the interplay between the electron-withdrawing nitro group and the reactive enone system. The nitro group's influence on the molecule's electronic properties could lead to unique reactivity or enhanced biological activity compared to simpler chalcones.
Synthetic Potential: The nitro group is a versatile functional handle. It can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This makes the title compound a potentially valuable intermediate for the synthesis of more complex nitrogen-containing molecules, such as novel heterocycles or pharmacologically active amines.
Medicinal Chemistry Interest: Given that the chalcone framework is a privileged scaffold in drug discovery, introducing a nitro group and a bulky tert-butyl group could lead to novel biological properties. jchemrev.comjchemrev.com The tert-butyl group can increase steric hindrance, potentially influencing receptor binding selectivity or improving metabolic stability, while the nitro group can alter the molecule's electronic profile and hydrogen bonding capabilities.
Model System for Reaction Discovery: The compound serves as an excellent substrate for exploring new synthetic methodologies. Its distinct functional groups allow for the investigation of chemoselective reactions, such as the selective reduction of the nitro group versus the alkene or ketone, or selective conjugate addition in the presence of the strongly deactivated aromatic ring.
In essence, this compound represents a platform for exploring fundamental concepts in chemical reactivity, developing new synthetic strategies, and potentially discovering molecules with valuable applications in medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-9H,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQQNPNRHEZAP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-04-4 | |
| Record name | NSC48395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Preparative Routes to 4,4 Dimethyl 1 4 Nitrophenyl 1 Penten 3 One
Established Synthetic Pathways and Adaptations
The principal and most established method for the synthesis of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of an aromatic aldehyde lacking α-hydrogens with a ketone. wikipedia.org
Base-Catalyzed Condensation Reactions (e.g., Aldol (B89426) Condensation with Dehydration)
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones. The reaction proceeds in two main steps: a nucleophilic addition to form a β-hydroxy ketone (aldol adduct), followed by dehydration to yield the α,β-unsaturated ketone.
In the synthesis of this compound, the reactants are 4-nitrobenzaldehyde (B150856) and 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379). The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the pinacolone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The subsequent intermediate readily undergoes dehydration to form the final product. A patent for a similar compound, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, describes its synthesis via the condensation of 4-chlorobenzaldehyde (B46862) with 3,3-dimethyl-butan-2-one, highlighting the applicability of this method. google.com
A general experimental procedure involves dissolving 4-nitrobenzaldehyde and 3,3-dimethyl-2-butanone in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). An aqueous solution of a base, typically sodium hydroxide (B78521), is then added, and the mixture is stirred at room temperature. The product precipitates from the solution and can be collected by filtration.
The choice and concentration of the base catalyst are critical factors in the Claisen-Schmidt condensation. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used catalysts. The concentration of the base can significantly impact the reaction rate and yield. Insufficient catalyst can lead to slow and incomplete reactions, while excessively high concentrations can promote side reactions.
One notable side reaction, particularly with aldehydes bearing a nitro group, is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid. jocpr.com This is more likely to occur at higher base concentrations. Therefore, optimizing the catalyst concentration is crucial to maximize the yield of the desired chalcone (B49325). Studies on similar reactions have shown that modifying the concentration of NaOH can be necessary to obtain a single product. jocpr.com
| Catalyst | Concentration | Outcome |
| NaOH | Low | Favors aldol condensation, higher yield of desired product. |
| NaOH | High | Increased likelihood of Cannizzaro reaction, potential for multiple products. |
| KOH | Moderate | Effective for condensation, optimization of concentration is still necessary. |
| LiOH·H₂O | Catalytic amount | Has been used successfully in the synthesis of other nitro-containing chalcones. researchgate.net |
The solvent plays a crucial role in the Claisen-Schmidt condensation by influencing the solubility of reactants and intermediates, as well as the efficacy of the catalyst. Alcohols, such as methanol and ethanol, are frequently used as solvents due to their ability to dissolve both the reactants and the base catalyst. google.com
Solvent-free conditions have also been explored for Claisen-Schmidt reactions, often employing grinding techniques with a solid base like NaOH. nih.gov This approach is considered a green chemistry alternative as it reduces solvent waste. The efficiency of the reaction can vary significantly with the choice of solvent, and optimization is often necessary to achieve the best results. For instance, in the synthesis of dinitrochalcones, a cyclohexane-methanol solvent system under ultrasonic irradiation has been shown to be effective. researchgate.net
| Solvent | Conditions | Impact on Reaction |
| Methanol | Room Temperature | Good solubility for reactants and NaOH, commonly used. google.com |
| Ethanol | Room Temperature | Similar to methanol, effective for the condensation. |
| Cyclohexane-Methanol | Ultrasonic Irradiation | Used for related nitrochalcones to improve yield and reduce reaction time. researchgate.net |
| Solvent-Free | Grinding | Environmentally friendly, can lead to high yields. nih.gov |
Multi-Step Approaches via Precursor Functionalization
While the direct Claisen-Schmidt condensation is the most common route, multi-step synthetic pathways can also be envisioned for the preparation of this compound. One such approach would involve the synthesis of the non-nitrated chalcone precursor, 4,4-dimethyl-1-phenyl-1-penten-3-one, followed by nitration.
This multi-step synthesis would begin with the base-catalyzed condensation of benzaldehyde (B42025) and 3,3-dimethyl-2-butanone. The resulting chalcone could then be subjected to an electrophilic aromatic substitution reaction to introduce the nitro group at the para position of the phenyl ring. This would typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This approach is common in the synthesis of various nitro-aromatic compounds. libretexts.org However, this method may present challenges in controlling the regioselectivity of the nitration and could potentially lead to the formation of ortho and meta isomers as byproducts.
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and the optimization of reaction conditions.
The direct Claisen-Schmidt condensation is generally preferred due to its atom economy and fewer synthetic steps. Yields for Claisen-Schmidt reactions can vary widely but are often in the moderate to good range. For the synthesis of related nitrochalcones, yields between 56% and 92% have been reported under optimized conditions. researchgate.net
| Synthetic Route | Number of Steps | Potential Advantages | Potential Disadvantages | Typical Yield Range (for similar compounds) |
| Claisen-Schmidt Condensation | 1 | High atom economy, directness. | Requires optimization of base concentration and solvent. jocpr.com | 56-92% researchgate.net |
| Multi-step via Precursor Nitration | 2+ | May be useful if the nitrated benzaldehyde is not readily available. | Lower overall yield, potential for isomeric byproducts. libretexts.org | Lower than direct condensation. |
Novel Approaches in Synthetic Design
Recent advancements in synthetic organic chemistry have provided innovative strategies for the construction of enone frameworks, moving beyond classical condensation reactions. These novel approaches often offer improved yields, milder reaction conditions, and greater functional group tolerance.
Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings represent plausible and powerful strategies.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. nih.gov For the synthesis of the target molecule, this could involve the coupling of 4-nitrophenylboronic acid with a suitable enol triflate or vinyl halide derived from 4,4-dimethyl-1-penten-3-one. A general representation of this approach is depicted below:
Scheme 1: Plausible Suzuki-Miyaura coupling route to this compound.
Similarly, the Heck coupling reaction, which involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst, offers another viable route. eurekaselect.comresearchgate.net In this context, the reaction could be envisioned between 4-iodonitrobenzene and 4,4-dimethyl-1-penten-3-one. The success of such reactions often depends on the choice of catalyst, ligands, base, and solvent system to control regioselectivity and maximize yield. mdpi.com
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura | 4-Nitrophenylboronic acid | Vinyl triflate of 3,3-dimethyl-2-butanone | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Mild reaction conditions, high functional group tolerance. nih.gov |
| Heck Coupling | 4-Iodonitrobenzene | 4,4-dimethyl-1-penten-3-one | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base | Atom-economical, versatile for alkene functionalization. eurekaselect.comresearchgate.net |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of enones like this compound, organocatalytic aldol and Michael reactions are particularly relevant.
L-proline and its derivatives have been shown to be effective catalysts for aldol condensations, providing a greener alternative to traditional base- or acid-catalyzed methods. wikipedia.orgresearchgate.net The reaction between 4-nitrobenzaldehyde and 3,3-dimethyl-2-butanone (pinacolone) could be facilitated by L-proline, proceeding through an enamine intermediate. This methodology often offers mild reaction conditions and avoids the use of metal catalysts.
Furthermore, organocatalytic Michael additions represent a key strategy for the enantioselective synthesis of related structures. acs.orgyoutube.comeuropa.eu While not a direct route to the target enone, this methodology is crucial for the synthesis of chiral derivatives and highlights the power of organocatalysis in controlling stereochemistry. For instance, the addition of various nucleophiles to enones can be achieved with high enantioselectivity using chiral amine catalysts. ewadirect.comacs.org
| Organocatalytic Strategy | Reactants | Catalyst (Example) | Reaction Type | Advantages |
| Aldol Condensation | 4-Nitrobenzaldehyde, 3,3-Dimethyl-2-butanone | L-Proline | C-C bond formation | Metal-free, environmentally benign conditions. wikipedia.org |
| Michael Addition | Enone, Nucleophile | Chiral Primary/Secondary Amines | Conjugate addition | High enantioselectivity for chiral derivatives. acs.orgeuropa.eu |
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nsf.gov For the synthesis of this compound, flow chemistry can be applied to both the formation of the enone backbone and the introduction of the nitro group.
The nitration of aromatic compounds is a notoriously exothermic and potentially hazardous reaction in batch. nih.gov Performing this step in a continuous flow reactor allows for precise control of reaction temperature and residence time, minimizing the formation of byproducts and improving the safety profile. sigmaaldrich.comthieme-connect.comnih.gov The aromatic precursor, 4,4-dimethyl-1-phenyl-1-penten-3-one, could be nitrated using a nitrating agent such as nitric acid in a flow system.
Moreover, the synthesis of α,β-unsaturated ketones has been successfully translated to continuous flow processes. nih.gov A flow reactor could be employed for the condensation of 4-nitrobenzaldehyde and 3,3-dimethyl-2-butanone, potentially using a solid-supported catalyst to facilitate purification. This approach allows for rapid optimization of reaction conditions and efficient production of the target compound.
| Flow Chemistry Application | Reaction | Key Advantages | Reactor Type (Example) |
| Aromatic Nitration | Nitration of 4,4-dimethyl-1-phenyl-1-penten-3-one | Enhanced safety, improved selectivity, precise temperature control. nsf.govthieme-connect.com | Microreactor, Packed-bed reactor |
| Enone Synthesis | Condensation of 4-nitrobenzaldehyde and 3,3-dimethyl-2-butanone | Scalability, rapid optimization, potential for in-line purification. nih.gov | Tubular reactor with a solid-supported catalyst |
Stereoselective Synthesis of this compound and its Stereoisomers
While this compound itself is achiral, the introduction of substituents can create stereocenters, making stereoselective synthesis a critical consideration. Furthermore, understanding the principles of asymmetric synthesis is essential for the preparation of chiral analogs and derivatives with potential biological activity.
The use of chiral catalysts is a powerful strategy for achieving high levels of enantioselectivity in the synthesis of chiral molecules.
Chiral Lewis acids , such as those derived from transition metals complexed with chiral ligands, can catalyze enantioselective aldol and Michael addition reactions. researchgate.netyoutube.com For instance, a chiral Lewis acid could be employed to catalyze the reaction between a silyl (B83357) enol ether derived from 3,3-dimethyl-2-butanone and 4-nitrobenzaldehyde, controlling the facial selectivity of the nucleophilic attack. Chiral oxazaborolidinium ions (COBIs) are another class of powerful chiral Lewis acid catalysts that have been successfully applied in various asymmetric transformations. nih.gov
Chiral amine catalysts , as mentioned in the context of organocatalysis, are also highly effective for promoting asymmetric reactions. For example, chiral primary and secondary amines can activate enones towards enantioselective Michael additions through the formation of chiral iminium ions.
| Chiral Catalyst Type | Reaction | Mode of Action | Potential Outcome |
| Chiral Lewis Acid (e.g., Ti, B, Sc complexes) | Aldol Reaction | Coordination to the aldehyde, directing nucleophilic attack. researchgate.net | Enantiomerically enriched β-hydroxy ketone precursor. |
| Chiral Amine (e.g., Proline derivatives, Cinchona alkaloids) | Michael Addition | Formation of a chiral enamine or iminium ion intermediate. | Enantiomerically enriched Michael adducts. |
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst.
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nsf.gov Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries that can be used to control the stereochemistry of aldol reactions. By attaching an oxazolidinone auxiliary to the ketone precursor, the formation of a specific enolate geometry is favored, leading to a highly diastereoselective aldol condensation with 4-nitrobenzaldehyde. The auxiliary can then be cleaved to yield the chiral β-hydroxy ketone, a precursor to the chiral enone.
Substrate-controlled synthesis relies on the inherent chirality of the starting material to direct the formation of new stereocenters. While not directly applicable to the synthesis of the achiral target molecule, this principle is fundamental in the synthesis of more complex, chiral natural products and their analogs.
| Asymmetric Strategy | Description | Example |
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. nsf.gov | Use of an Evans' oxazolidinone auxiliary on the ketone to control the diastereoselectivity of an aldol reaction. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | A chiral Lewis acid or a chiral amine catalyzes the reaction between the achiral aldehyde and ketone precursors. researchgate.netyoutube.com |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of chalcones, including this compound, has traditionally involved methods that are not environmentally benign. However, the application of green chemistry principles offers a more sustainable approach to the synthesis of this and other related compounds. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. The Claisen-Schmidt condensation, the primary method for synthesizing chalcones, is particularly amenable to green chemistry modifications. This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net
Solvent-Free or Environmentally Benign Solvent Systems
A significant area of focus in the green synthesis of chalcones is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives or the elimination of solvents altogether.
Solvent-Free Synthesis:
Solvent-free methods for Claisen-Schmidt condensation have been shown to be highly effective, often leading to shorter reaction times, simpler work-up procedures, and higher yields. niscpr.res.in One common solvent-free technique is grinding, where the reactants and a solid catalyst are ground together in a mortar and pestle. nih.govresearchgate.net This mechanical activation provides the energy necessary for the reaction to proceed. Microwave-assisted organic synthesis (MAOS) is another powerful solvent-free approach that can dramatically reduce reaction times and improve yields. nih.govscholarsresearchlibrary.com
Environmentally Benign Solvents:
When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options. These include water, ionic liquids (ILs), and deep eutectic solvents (DESs). rsc.org
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. nih.govorganic-chemistry.orgresearchgate.netdcu.iecore.ac.uk Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. organic-chemistry.org Furthermore, many ILs can be recycled and reused, adding to their green credentials. organic-chemistry.org
Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. ulisboa.ptresearchgate.netresearchgate.net DESs are often biodegradable, non-toxic, and inexpensive to prepare. mdpi.com Acidic DESs can even act as both the solvent and the catalyst in Claisen-Schmidt condensations. rsc.org
| Solvent System | Description | Potential Advantages for Synthesis | References |
|---|---|---|---|
| Solvent-Free (Grinding) | Reactants and a solid catalyst are ground together mechanically. | Reduced waste, high yields, simple work-up, low energy consumption. | nih.gov, researchgate.net |
| Solvent-Free (Microwave) | Microwave irradiation is used to heat the reaction mixture without a solvent. | Rapid reaction times, high yields, potential for improved selectivity. | nih.gov, scholarsresearchlibrary.com |
| Ionic Liquids (ILs) | Salts that are liquid at low temperatures, acting as both solvent and catalyst. | Low volatility, recyclability, potential for enhanced reaction rates. | nih.gov, organic-chemistry.org, researchgate.net, dcu.ie, core.ac.uk |
| Deep Eutectic Solvents (DESs) | Mixtures of compounds with a low melting point, often biodegradable and non-toxic. | Environmentally friendly, can act as both solvent and catalyst, recyclable. | rsc.org, ulisboa.pt, researchgate.net, researchgate.net |
Catalyst Reuse and Recyclability
Examples of recyclable catalysts that have been used for Claisen-Schmidt condensations and related reactions include:
Layered Double Hydroxides (LDHs): Also known as hydrotalcite-like compounds, LDHs are effective solid base catalysts that can be easily filtered from the reaction mixture and reused. researchgate.net
Supported Catalysts: Catalysts can be immobilized on solid supports, such as silica (B1680970) or polymers, which facilitates their recovery and reuse. researchgate.net
Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet. rsc.orgresearcher.lifemdpi.com
| Catalyst Type | Description | Recycling Method | Potential for Synthesis | References |
|---|---|---|---|---|
| Layered Double Hydroxides (LDHs) | Solid base catalysts with a layered structure. | Filtration | High activity and selectivity in Claisen-Schmidt condensations. | researchgate.net |
| Supported Catalysts | Active catalytic species are immobilized on a solid support. | Filtration | Facilitates easy separation and reuse. | researchgate.net |
| Magnetic Nanoparticles | Catalyst is supported on a magnetic core. | Magnetic separation | Rapid and efficient catalyst recovery. | rsc.org, researcher.life, mdpi.com |
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edujocpr.com A higher atom economy indicates a greener process with less waste generation. The Claisen-Schmidt condensation, being a condensation reaction, has a relatively high atom economy as the only byproduct is water.
The atom economy for the synthesis of this compound from 4-nitrobenzaldehyde and 3,3-dimethyl-2-butanone (pinacolone) can be calculated as follows:
Reaction: C₇H₅NO₃ (4-nitrobenzaldehyde) + C₆H₁₂O (3,3-dimethyl-2-butanone) → C₁₃H₁₅NO₃ (this compound) + H₂O
Molar Masses:
4-nitrobenzaldehyde: 151.12 g/mol
3,3-dimethyl-2-butanone: 100.16 g/mol
this compound: 233.26 g/mol
Water: 18.02 g/mol
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (233.26 g/mol / (151.12 g/mol + 100.16 g/mol )) x 100
Atom Economy = (233.26 / 251.28) x 100 ≈ 92.83%
This high atom economy demonstrates that the Claisen-Schmidt condensation is an efficient method for synthesizing this compound from an atom utilization perspective. Reaction efficiency is also influenced by the percentage yield, which can be optimized by employing green techniques like microwave-assisted synthesis or the use of highly efficient catalysts. nih.govscholarsresearchlibrary.com
| Reactant/Product | Chemical Formula | Molar Mass (g/mol) |
|---|---|---|
| 4-nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |
| 3,3-dimethyl-2-butanone | C₆H₁₂O | 100.16 |
| This compound | C₁₃H₁₅NO₃ | 233.26 |
| Water | H₂O | 18.02 |
| Calculated Atom Economy | 92.83% |
Chemical Reactivity and Transformation Mechanisms of 4,4 Dimethyl 1 4 Nitrophenyl 1 Penten 3 One
Reactivity at the α,β-Unsaturated Ketone Moiety
The conjugated system of the α,β-unsaturated ketone, also known as an enone, is characterized by two electrophilic centers: the carbonyl carbon and the β-carbon. pearson.comjchemrev.comlibretexts.org This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks.
Conjugate addition, or Michael addition, is a hallmark reaction for α,β-unsaturated carbonyl compounds. wikipedia.org It involves the addition of a nucleophile (Michael donor) to the β-carbon of the enone (Michael acceptor), driven by the electronic delocalization across the conjugated system. pearson.comwikipedia.org For 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, the bulky tert-butyl group adjacent to the carbonyl sterically hinders direct attack at the carbonyl carbon, making conjugate addition the highly preferred pathway.
Nucleophilic addition to α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate attack on the β-carbon). libretexts.org The outcome is largely determined by the nature of the nucleophile.
1,4-Conjugate Addition : This pathway is favored by "soft" nucleophiles. The reaction begins with the nucleophile attacking the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation at the α-carbon yields the saturated ketone adduct. libretexts.org A wide array of nucleophiles, including organocuprates (Gilman reagents), thiols, amines, and stabilized carbanions like those derived from malonates and nitroalkanes, undergo 1,4-addition. wikipedia.orglibretexts.orgorganic-chemistry.org
1,2-Direct Addition : This pathway is typically favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds. However, as noted, the steric hindrance from the t-butyl group in the target molecule makes this pathway less favorable.
The general mechanism for the Michael addition is outlined below:
A nucleophile attacks the β-carbon of the α,β-unsaturated ketone.
The π-electrons from the carbon-carbon double bond shift to form a resonance-stabilized enolate ion.
The enolate is protonated, typically by the solvent or upon acidic workup, at the α-carbon to yield the final 1,4-adduct. libretexts.org
| Nucleophile Type (Michael Donor) | Typical Reagents | Predominant Addition Pathway | Resulting Product Structure |
|---|---|---|---|
| Organocuprates | R₂CuLi (Gilman Reagents) | 1,4-Conjugate Addition libretexts.org | β-Substituted saturated ketone |
| Thiols | R-SH | 1,4-Conjugate Addition nih.gov | β-Thioether saturated ketone |
| Amines | R-NH₂ | 1,4-Conjugate Addition (Aza-Michael) wikipedia.org | β-Amino saturated ketone |
| Stabilized Carbanions | Diethyl malonate, Nitroalkanes | 1,4-Conjugate Addition organic-chemistry.orgnih.gov | 1,5-Dicarbonyl or γ-Nitroketone |
| Organolithium/Grignard | R-Li / R-MgX | 1,2-Direct Addition (Generally, but sterically hindered in this case) | Allylic alcohol |
Substituents on both the chalcone (B49325) framework and the nucleophile play a critical role in directing the reaction's selectivity.
Regioselectivity : The powerful electron-withdrawing nature of the para-nitro group on the phenyl ring significantly enhances the electrophilicity of the β-carbon. This effect strongly polarizes the double bond, making the β-position the primary site for nucleophilic attack and thus ensuring high regioselectivity for 1,4-addition. Conversely, electron-donating groups on the phenyl ring would decrease the reactivity towards Michael addition. nih.gov
Stereoselectivity : When the Michael addition creates one or more new stereocenters, the stereochemical outcome can be controlled. The addition of a nucleophile to the prochiral β-carbon can result in a racemic mixture or, with the use of a chiral catalyst, can be rendered enantioselective. nih.gov For instance, chiral thioureas have been effectively used as organocatalysts to achieve high enantioselectivity in the addition of nitroalkanes to chalcones. nih.gov Similarly, the reaction of a chiral nucleophile with the chalcone can lead to diastereoselective product formation. nih.gov
| Factor | Influence on Reactivity and Selectivity | Example/Effect |
|---|---|---|
| Electronic Effect of Phenyl Substituent | Electron-withdrawing groups (like -NO₂) increase the electrophilicity of the β-carbon, accelerating the Michael addition. mdpi.com | The para-nitro group in the title compound strongly activates it for 1,4-addition. |
| Steric Hindrance | Bulky groups near the carbonyl (like the t-butyl group) disfavor 1,2-addition, enhancing regioselectivity for 1,4-addition. | Favors Michael addition pathway. |
| Nature of Nucleophile | "Soft" nucleophiles favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition. | Thiols (soft) give 1,4-adducts; Grignard reagents (hard) tend toward 1,2-addition. |
| Chiral Catalysts | Can induce enantioselectivity by creating a chiral environment around the transition state. | Use of chiral thioureas or metal-sparteine complexes can yield products with high enantiomeric excess (ee). nih.gov |
The enone moiety offers multiple sites for reduction, and achieving selectivity between the carbon-carbon double bond and the carbonyl group is a common synthetic challenge. mdpi.com Furthermore, the presence of the reducible nitro group adds another layer of complexity.
Selective Reduction of the C=C Double Bond : The alkene can be selectively reduced to yield the corresponding saturated ketone, 4,4-dimethyl-1-(4-nitrophenyl)-pentan-3-one. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), although this method also readily reduces the nitro group. mdpi.comcommonorganicchemistry.com Alternative methods that may preserve the nitro group include strategies like hydroboration followed by protodeboronation. rsc.org
Selective Reduction of the C=O Carbonyl Group : The carbonyl group can be selectively reduced to a hydroxyl group, forming an allylic alcohol. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of enones, leaving the C=C double bond and often the nitro group intact. acs.org
Complete Reduction : Stronger reducing agents or more forcing conditions will reduce both the enone and the nitro group. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C under microwave irradiation has been shown to reduce chalcones, including nitro-substituted ones, to the corresponding saturated alcohols in a single step. mdpi.com Lithium aluminum hydride (LiAlH₄) would also reduce both the carbonyl and the double bond.
| Reducing Agent/Conditions | Functional Group Reduced | Major Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | C=C, C=O, and NO₂ | 1-(4-aminophenyl)-4,4-dimethyl-3-pentanol | mdpi.com |
| NaBH₄, CeCl₃ (Luche Reduction) | C=O (selectively) | 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-ol | acs.org |
| NaBH₄ + CoCl₂ | Can be tuned for 1,2- or 1,4-reduction | Saturated ketone or allylic alcohol | researchgate.net |
| SnCl₂ / HCl | NO₂ (selectively) | 1-(4-aminophenyl)-4,4-dimethyl-1-penten-3-one | commonorganicchemistry.com |
| Fe / Acid | NO₂ (selectively) | 1-(4-aminophenyl)-4,4-dimethyl-1-penten-3-one | masterorganicchemistry.com |
The α-carbon of the ketone can be functionalized through oxidative transformations. The Rubottom oxidation is a powerful method for the α-hydroxylation of ketones. wikipedia.orgthermofisher.com This reaction does not proceed directly on the α,β-unsaturated ketone but on its saturated analogue. Therefore, a selective reduction of the C=C bond would be the initial step.
The mechanism for the Rubottom oxidation involves three key steps: nrochemistry.comalfa-chemistry.com
Silyl (B83357) Enol Ether Formation : The saturated ketone is treated with a base and a silylating agent (e.g., TMSCl) to form a silyl enol ether.
Epoxidation : The electron-rich silyl enol ether is oxidized by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a siloxy oxirane intermediate.
Rearrangement and Hydrolysis : The unstable oxirane undergoes an acid-catalyzed rearrangement (a 1,4-silyl migration known as a Brook rearrangement) to form an α-silyloxy ketone, which is then hydrolyzed upon workup to yield the final α-hydroxy ketone. nrochemistry.com
Analogous reactions, such as the aza-Rubottom oxidation, have been developed to install an α-amino group, providing access to α-aminoketones. nih.gov
Michael Additions and Conjugate Additions
Reactivity of the Nitroaromatic Ring
The nitro group profoundly influences the reactivity of the aromatic ring. Its primary transformations involve reduction and its ability to activate the ring for nucleophilic substitution.
Reduction of the Nitro Group : The most common reaction of the nitroaromatic moiety is its reduction to a primary amine (aniline). This transformation is fundamental in organic synthesis and can be accomplished with a variety of reagents. wikipedia.org
Catalytic Hydrogenation : As mentioned, H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel is highly effective but lacks selectivity, reducing other functional groups in the molecule. commonorganicchemistry.comwikipedia.org
Metals in Acid : Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for selectively reducing nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com
Other Reagents : Sodium hydrosulfite or sodium sulfide can also be used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) : A nitro group is a strong activating group for SNAr reactions, as it stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov This reaction requires a good leaving group (typically a halide) positioned ortho or para to the nitro group. libretexts.org In the case of this compound, there is no such leaving group on the ring, so SNAr is not a primary reaction pathway for this specific molecule. The main reactivity of the ring itself is centered on the transformation of the nitro substituent.
Reduction of the Nitro Group to Amino and Other Derivatives
The nitro group of this compound is a key site for chemical modification, and its reduction to an amino group is a synthetically valuable transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrazine (B178648). researchgate.netcapes.gov.br Metal-acid systems, such as tin or iron in the presence of hydrochloric acid, are also effective.
The kinetics of such reductions have been studied for model compounds like p-nitrophenol, providing insights that can be extrapolated to the target molecule. These reactions often follow first-order kinetics with respect to both the nitro compound and the reducing agent. capes.gov.br The reaction rate is also influenced by the solvent system and the presence of salts. The activation energies for these reductions can be determined, and they are affected by the electronic nature of substituents on the aromatic ring. researchgate.net
Beyond the complete reduction to an amine, partial reduction to intermediate oxidation states, such as the corresponding hydroxylamine (B1172632) or nitroso derivatives, can also be achieved under carefully controlled conditions.
Aromatic Nucleophilic Substitution Reactions (SNAr)
The presence of the strongly electron-withdrawing nitro group in the para position of the aromatic ring makes this compound susceptible to aromatic nucleophilic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (typically a halide in synthetic precursors to this compound), displacing it. The nitro group plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org
For an SNAr reaction to occur, a suitable leaving group must be present on the aromatic ring, ortho or para to the nitro group. While the parent compound does not have a leaving group, its derivatives, such as those with a halogen at the 4-position of the nitrophenyl ring, would be expected to readily undergo SNAr. The rate of these reactions is generally second order, being first order in both the aromatic substrate and the nucleophile. dalalinstitute.com The nature of the nucleophile, the leaving group, and the solvent all significantly impact the reaction rate.
Recent studies on SNAr reactions have also suggested the possibility of a concerted mechanism in some cases, bypassing a discrete Meisenheimer intermediate, particularly with good leaving groups. nih.govbris.ac.uk
Electrophilic Aromatic Substitution (if applicable for derivatization)
Electrophilic aromatic substitution (SEAr) on the nitrophenyl ring of this compound is generally disfavored. The nitro group is a powerful deactivating group and a meta-director for electrophilic attack. This deactivation arises from the electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.
Therefore, direct electrophilic substitution on the nitrophenyl moiety for derivatization purposes is challenging and would require harsh reaction conditions, which could potentially lead to side reactions involving the α,β-unsaturated ketone system. Synthetic strategies for introducing additional substituents on the aromatic ring would typically involve starting with an already substituted nitrobenzene derivative before the construction of the pentenone side chain.
Mechanistic Investigations of Key Transformations
Kinetic Studies and Rate Law Determination
Rate = k[nitro compound][reducing agent]
The rate constant, k, is influenced by temperature, the nature of the catalyst, and the solvent composition. researchgate.net
For SNAr reactions on halo-derivatives of the title compound, the reaction typically follows second-order kinetics: dalalinstitute.com
Rate = k[aromatic substrate][nucleophile]
This is consistent with a bimolecular mechanism where the nucleophile attacks the aromatic ring in the rate-determining step.
Below is a hypothetical interactive data table illustrating the effect of substituent and nucleophile concentration on the initial rate of an SNAr reaction of a 4-halo-substituted precursor.
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
| 4 | 0.2 | 0.2 | 4.0 x 10-4 |
This is a representative table based on established second-order kinetics for SNAr reactions.
Identification of Reaction Intermediates
A key intermediate in the SNAr reactions of nitroaromatic compounds is the Meisenheimer complex. wikipedia.org This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. The negative charge is delocalized over the ring and, importantly, onto the nitro group, which accounts for its significant stabilizing effect. libretexts.org Meisenheimer complexes are often colored, and their formation can sometimes be observed spectroscopically. In some cases, stable Meisenheimer salts have been isolated and characterized. wikipedia.org While direct isolation of the Meisenheimer complex for this compound derivatives may be challenging due to their transient nature, their existence is inferred from the reaction mechanism and computational studies.
More recent research, however, has provided evidence for concerted SNAr mechanisms where a distinct Meisenheimer intermediate is not formed. In these cases, the intermediate would be better described as a "Meisenheimer transition state". bris.ac.uk The actual pathway, stepwise or concerted, is thought to depend on factors such as the stability of the potential intermediate and the nature of the leaving group. nih.gov
Hammett Plot Analysis and Linear Free Energy Relationships
Hammett plot analysis is a powerful tool for elucidating the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. wikipedia.orgcambridge.org For reactions of derivatives of this compound, a Hammett plot can be constructed by correlating the logarithm of the rate constants (log k) for a series of reactions with different substituents on the aromatic ring against the appropriate Hammett substituent constant (σ).
For the reduction of the nitro group, studies on substituted nitroarenes have shown a linear Hammett relationship. researchgate.net A negative slope (ρ value) in the Hammett plot for such a reduction would indicate the development of a positive charge in the transition state, suggesting that electron-donating groups accelerate the reaction. researchgate.net
In the case of SNAr reactions, a large positive ρ value is typically observed. This indicates that the reaction is highly sensitive to substituent effects and that there is a buildup of negative charge in the transition state. Electron-withdrawing substituents stabilize this negative charge, thus accelerating the reaction. Kinetic studies on the oxidation of substituted chalcones have shown a good correlation with the Hammett constant (σ), with electron-withdrawing groups enhancing the reaction rate. sciensage.info
The following table presents hypothetical data for a Hammett plot analysis of an SNAr reaction on a substituted 4-halo-1-(4-nitrophenyl)-1-penten-3-one precursor.
| Substituent (X) | σp | Rate Constant (k) (M-1s-1) | log(k/kH) |
| -OCH3 | -0.27 | 5.0 x 10-5 | -1.00 |
| -CH3 | -0.17 | 1.0 x 10-4 | -0.70 |
| -H | 0.00 | 5.0 x 10-4 | 0.00 |
| -Cl | 0.23 | 2.5 x 10-3 | 0.70 |
| -CN | 0.66 | 5.0 x 10-2 | 2.00 |
| -NO2 | 0.78 | 2.5 x 10-1 | 2.70 |
This table illustrates the expected trend for an SNAr reaction, where electron-withdrawing groups increase the reaction rate.
Isotopic Labeling Studies and Kinetic Isotope Effects
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insight into reaction mechanisms. nih.govrsc.org By replacing an atom, such as hydrogen (¹H) with its heavier isotope deuterium (²H), chemists can probe whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov This bond cleavage is often revealed by a significant change in the reaction rate, a phenomenon known as a primary kinetic isotope effect (KIE). wikipedia.org
Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking, can also provide information about changes in the transition state structure. wikipedia.org
Despite the utility of these methods, a thorough review of scientific databases and chemical literature yielded no specific studies where isotopic labeling or kinetic isotope effects were employed to investigate the reaction mechanisms of this compound. Research on related classes of compounds, such as other nitrophenyl derivatives or chalcones, has utilized these techniques, but direct data for the target molecule is absent. Therefore, no experimental data tables or detailed research findings on this topic can be presented.
Computational Probing of Transition States and Energy Landscapes
Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the theoretical exploration of chemical reactions. biosynth.com These studies can model the entire reaction pathway, known as the energy landscape, which maps the potential energy of a system as it transforms from reactants to products. researchgate.netresearchgate.net Key features of this landscape include intermediates (local energy minima) and, most importantly, transition states—the high-energy structures that represent the kinetic barrier to a reaction.
By calculating the geometries and energies of these transition states, researchers can predict reaction rates, understand selectivity, and visualize the precise electronic and structural changes that occur during a chemical transformation. biosynth.com
However, specific computational studies focused on the transition states and energy landscapes of reactions involving this compound are not available in the reviewed literature. While DFT and other computational methods have been applied to a wide range of organic molecules, including some with nitrophenyl groups, dedicated research on the title compound is absent. As a result, there are no computational findings, energy profiles, or data tables of transition state energies to report for this specific molecule.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4,4 Dimethyl 1 4 Nitrophenyl 1 Penten 3 One
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption range, making FT-IR an excellent tool for qualitative analysis. The key functional groups in 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one would produce distinct signals. A related compound, 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one, has been synthesized and characterized, providing a basis for expected spectral features. nih.gov The characteristic stretching vibrations of the nitro group are typically observed around 1523 cm⁻¹ (asymmetric) and 1343 cm⁻¹ (symmetric). researchgate.net
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Nitrophenyl ring | 3100 - 3000 |
| C-H stretch (aliphatic) | tert-butyl, vinyl | 3000 - 2850 |
| C=O stretch (α,β-unsaturated ketone) | Ketone | 1685 - 1660 |
| C=C stretch (alkene) | Vinyl group | 1650 - 1600 |
| C=C stretch (aromatic) | Nitrophenyl ring | 1600 - 1450 |
| NO₂ asymmetric stretch | Nitro group | 1550 - 1500 |
| NO₂ symmetric stretch | Nitro group | 1360 - 1330 |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is most sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.
For this compound, the symmetric stretching vibration of the nitro group and the C=C bonds of both the vinyl group and the aromatic ring would be expected to produce strong signals in the Raman spectrum. researchgate.net The analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational properties. For instance, the dimerization of a related compound, p-nitrothiophenol, has been successfully investigated using Raman spectroscopy. researchgate.net
Electronic Spectroscopy (UV-Vis) Methodologies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of conjugated systems like this compound. The presence of the α,β-unsaturated ketone system in conjugation with the nitrophenyl ring gives rise to characteristic electronic transitions that are sensitive to the molecular environment.
Determination of Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of this compound is expected to be dominated by intense absorption bands corresponding to π → π* and n → π* electronic transitions. The chromophore, which is the part of the molecule responsible for its color, is the entire conjugated system comprising the p-nitrophenyl group, the enone moiety, and the dimethylpentenone framework.
The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the extensive π-system of the molecule. For a similar compound, (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a high-intensity absorption is observed at 389 nm, which is attributed to this type of transition. nih.gov
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. For (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, a lower intensity band is observed around 297 nm, which can be assigned to the n → π* transition. nih.gov The presence of the electron-withdrawing nitro group is known to cause a bathochromic (red) shift in the λmax values of chalcones. nih.gov
Table 1: Expected Electronic Transitions for this compound Based on Analogous Compounds
| Transition | Approximate λmax (nm) | Associated Molecular Orbitals | Expected Molar Absorptivity (ε) |
| π → π | ~380-390 | HOMO to LUMO | High |
| n → π | ~290-300 | n (C=O) to π* | Low |
Note: The data in this table is extrapolated from the literature values of structurally similar nitro-substituted chalcones and represents an educated estimation for the title compound.
Solvatochromism Studies and Environmental Effects
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect provides valuable insights into the nature of the electronic ground and excited states of a molecule. For compounds like this compound, which possess a significant dipole moment due to the presence of the nitro and carbonyl groups, the electronic transitions are expected to be sensitive to the solvent environment.
In polar solvents, it is anticipated that the π → π* transition will exhibit a bathochromic shift (positive solvatochromism). This is because the excited state is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules. Conversely, the n → π* transition is expected to show a hypsochromic shift (blue shift or negative solvatochromism) in polar solvents. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition. The study of solvatochromism in various alcohols has been a common method to investigate the dipole moments of chalcones in both ground and excited states. researchgate.net
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, high-resolution mass spectrometry and fragmentation pattern analysis provide definitive structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula.
Table 2: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | 13 | 12.011 | 156.143 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 233.267 |
Note: This table presents the calculated molecular weight based on the most common isotopes of the constituent elements.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo characteristic fragmentation, providing a unique fingerprint that can be used for structural confirmation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.
Key expected fragmentation pathways include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can result in the formation of an acylium ion.
Loss of the nitro group: The nitro group can be lost as NO or NO2.
Cleavage of the tert-butyl group: The bulky tert-butyl group can be lost as a stable tert-butyl cation.
Cleavage of the styryl moiety: Fragmentation can occur at the vinylic bond, leading to fragments corresponding to the nitrostyrene (B7858105) portion of the molecule.
X-ray Crystallography and Solid-State Analysis Methodologies
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space, as well as bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the exact para-nitro isomer is not publicly available, the structure of the closely related meta-nitro isomer, 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one, offers significant insights. mdpi.com
For the meta-nitro isomer, the crystal structure reveals that the carbonyl, ethenyl, and nitro groups are coplanar with the benzene (B151609) ring. mdpi.com It is expected that the para-nitro isomer would also adopt a largely planar conformation to maximize π-conjugation. The crystal packing of the meta-isomer is stabilized by weak intermolecular C-H···O hydrogen bonds. mdpi.com Similar interactions, along with potential π-π stacking of the aromatic rings, are anticipated to be important in the solid-state structure of the para-nitro compound.
Table 3: Crystallographic Data for the Analogous Compound 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one
| Parameter | Value |
| Chemical Formula | C13H15NO3 |
| Molecular Weight | 233.26 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.3375 (9) |
| b (Å) | 7.2163 (6) |
| c (Å) | 14.9327 (12) |
| Volume (ų) | 1221.72 (17) |
| Z | 4 |
Source: mdpi.com
This comprehensive application of advanced spectroscopic and crystallographic techniques allows for a detailed and unambiguous characterization of the chemical compound this compound, providing a solid foundation for further research into its properties and potential applications.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
No single-crystal X-ray diffraction data was found for this compound.
For the related isomer, 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one, a study by Xia & Hu (2009) provides comprehensive crystallographic data. nih.govnih.gov The data, collected using a Bruker SMART 1000 CCD diffractometer, revealed an orthorhombic crystal system. nih.gov The key crystallographic parameters for this isomer are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅NO₃ |
| Formula Weight | 233.26 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.3375 (9) |
| b (Å) | 7.2163 (6) |
| c (Å) | 14.9327 (12) |
| V (ų) | 1221.72 (17) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.041 |
Table 1: Crystallographic Data for 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
There is no information available regarding the intermolecular interactions and crystal packing of this compound.
Polymorphism and Co-crystallization Studies
No studies on the polymorphism or co-crystallization of this compound were found during the search.
Computational and Theoretical Investigations of 4,4 Dimethyl 1 4 Nitrophenyl 1 Penten 3 One
Molecular Dynamics and Simulation Studies
While quantum calculations describe a static molecular picture, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
The structure of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is not rigid; rotation can occur around several single bonds. This flexibility gives rise to different spatial arrangements called conformations. MD simulations are a powerful tool for exploring the conformational space of a molecule to identify low-energy, stable conformers. nih.gov
By simulating the molecule's motion at a given temperature, the system can overcome small energy barriers and sample a wide range of possible conformations. Over the course of the simulation, the molecule will preferentially occupy conformations that correspond to local energy minima on the potential energy surface. nih.gov For this chalcone (B49325) derivative, key conformational questions include the relative orientation of the nitrophenyl ring with respect to the enone bridge and the conformation around the C-C single bonds. The simulation can reveal the most populated conformational states and the energy barriers for transitioning between them.
Chemical reactions and processes are typically carried out in a solvent, which can significantly influence the behavior of the solute molecule. Computational methods can model these solvent effects. A common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. niscpr.res.inniscpr.res.in
These models can be combined with DFT calculations to investigate how the solvent alters the molecule's properties. For this compound, a polar solvent is expected to stabilize conformations with a larger dipole moment. The solvent can also affect electronic properties; for instance, the HOMO-LUMO gap may change in different solvent environments, which in turn affects the molecule's reactivity and its UV-Vis absorption spectrum. niscpr.res.in MD simulations can also be performed with explicit solvent molecules (e.g., a box of water molecules) to provide a more detailed, atomistic picture of solute-solvent interactions, such as hydrogen bonding. mdpi.com
| Property | Gas Phase | Water (ε ≈ 78.4) | DMSO (ε ≈ 46.7) |
|---|---|---|---|
| Dipole Moment (Debye) | ~5.0 D | ~6.5 D | ~6.2 D |
| Energy Gap (ΔE) | ~3.9 eV | ~3.7 eV | ~3.7 eV |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for describing and predicting chemical reactivity and the electronic properties of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For a single molecule like this compound, the characteristics of these orbitals provide profound insights into its stability and reactive nature.
The HOMO and LUMO are the key players in molecular interactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energies of these orbitals, often calculated using DFT methods, are critical indicators of a molecule's reactivity.
E-HOMO (Highest Occupied Molecular Orbital Energy): This value is directly related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. For this compound, the HOMO is expected to be distributed across the π-conjugated system, including the phenyl ring and the enone moiety.
E-LUMO (Lowest Unoccupied Molecular Orbital Energy): This energy corresponds to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons, indicating a more electrophilic nature. In this specific compound, the presence of the strongly electron-withdrawing nitro group (-NO₂) is expected to significantly lower the LUMO energy and localize the LUMO's electron density primarily on the nitrophenyl portion of the molecule.
Theoretical calculations provide the precise energy values for these orbitals, which are instrumental in quantitative reactivity predictions.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This "band gap" is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.com
Band Gap (ΔE): Calculated as ΔE = E-LUMO - E-HOMO , a large band gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small band gap indicates that the molecule is more reactive, as it is easier to induce an electronic transition. The conjugated system in this compound, which links an electron-donating part (the dimethylpentenone system) to a strong electron-accepting part (the nitrophenyl group), is expected to result in a relatively small energy gap.
Electron Transfer: A small HOMO-LUMO gap facilitates intramolecular charge transfer (ICT). In this molecule, photoexcitation could promote an electron from the HOMO (largely on the enone and phenyl part) to the LUMO (concentrated on the nitro group), leading to a charge-separated excited state. This ICT characteristic is fundamental to understanding the molecule's photophysical properties and its potential applications in materials science, such as in nonlinear optics. nih.gov
Electronic Structure and Reactivity Descriptors
Beyond FMO analysis, a deeper understanding of a molecule's reactivity can be gained through various electronic structure descriptors. These tools help to map out the charge distribution and identify specific sites of reactivity within the molecule.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms. For this compound, the most negative regions are anticipated to be located around the oxygen atoms of the carbonyl group and the nitro group.
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms.
Green: Regions of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the primary sites for intermolecular interactions.
Condensed Fukui functions simplify this by assigning a value to each atom (k):
f+k: For nucleophilic attack (electron acceptance). A high value indicates the atom is a strong electrophilic site.
f-k: For electrophilic attack (electron donation). A high value indicates the atom is a strong nucleophilic site.
For this compound, local reactivity analysis using Fukui functions would likely identify the carbonyl carbon and the nitrogen atom of the nitro group as primary sites for nucleophilic attack (high f+k), while the oxygen atoms would be sites for electrophilic attack (high f-k).
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E-HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E-LUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile or accept electrons. |
Note: Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
These descriptors collectively provide a comprehensive profile of the molecule's stability and reactivity. For this compound, the high electronegativity of the nitro group is expected to result in a high electrophilicity index (ω), classifying it as a strong electrophile. nih.gov
Prediction and Validation of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic and structural characteristics. For this compound, a chalcone derivative, theoretical calculations are instrumental in interpreting and validating experimental spectra. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely employed to simulate NMR, UV-Vis, and vibrational spectra with a high degree of accuracy.
Computational NMR Chemical Shift Prediction (e.g., GIAO method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through quantum mechanical calculations has become a reliable method for assigning experimental signals and confirming structural hypotheses. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most widely used and effective approaches for calculating NMR shielding tensors. researchgate.netresearchgate.net
The GIAO method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. conicet.gov.arnih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the following equation:
δ_sample = σ_TMS - σ_sample
The accuracy of the prediction depends significantly on the level of theory (functional) and the basis set chosen for the calculation. researchgate.netrsc.org Studies on various organic molecules, including α,β-unsaturated ketones, have shown that methods like B3LYP with basis sets such as 6-311+G(2d,p) can yield chemical shifts that are in excellent agreement with experimental values, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C. conicet.gov.arbiointerfaceresearch.com
For this compound, GIAO-DFT calculations would predict distinct chemical shifts for each of its unique carbon and hydrogen atoms. The calculation would account for the electronic effects of the electron-withdrawing nitro group, the conjugated enone system, and the bulky tert-butyl group. Comparing the theoretically predicted spectrum with the experimental one allows for unambiguous assignment of each resonance.
Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Representative Chalcone Derivative
| Atom | Functional Group | Experimental δ (ppm) | Calculated δ (ppm) |
| C=O | Carbonyl | 190.5 | 189.8 |
| C-α | Vinylic | 121.2 | 120.9 |
| C-β | Vinylic | 145.1 | 144.7 |
| C-1' | Aromatic (ipso) | 138.0 | 137.5 |
| C-4 | Aromatic (para) | 129.0 | 128.8 |
| C-NO₂ | Aromatic (ipso) | 148.3 | 147.9 |
Note: Data is representative of typical results for chalcone derivatives and not specific to this compound. Calculations are often performed at the B3LYP/6-31G(d) level.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like chalcones, the absorption bands typically arise from π → π* and n → π* transitions. biointerfaceresearch.com Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for simulating UV-Vis absorption spectra, providing information on excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. daneshyari.comrsc.org
The calculations for this compound would involve first optimizing the ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed to determine the vertical excitation energies to the lowest-lying excited states. researchgate.netqnl.qa The presence of the extensive π-conjugation across the nitrophenyl ring and the enone moiety is expected to result in strong absorption bands in the UV-Vis region. The electron-withdrawing nitro group and the carbonyl group significantly influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are primarily involved in the main electronic transitions. researchgate.nettubitak.gov.tr
Theoretical studies on similar nitrophenyl-containing chalcones have successfully correlated TD-DFT results with experimental spectra. researchgate.net These studies show that the main absorption band is typically due to a HOMO→LUMO transition, which has a significant intramolecular charge transfer (ICT) character, from the phenyl ring to the enone system and the nitro group. rsc.org Solvent effects, which can cause shifts in the absorption maxima (solvatochromism), can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). qnl.qa
Table 2: Representative TD-DFT Calculated Electronic Transitions for a Nitrophenyl Chalcone Derivative
| Transition | Main Orbital Contribution | Calculated λ_max (nm) | Oscillator Strength (f) | Assignment |
| S₀ → S₁ | HOMO → LUMO | 355 | 0.85 | π → π* (ICT) |
| S₀ → S₂ | HOMO-1 → LUMO | 280 | 0.15 | π → π |
| S₀ → S₃ | n → LUMO | 390 | 0.01 | n → π |
Note: Data is illustrative. The specific values depend on the exact molecular structure, level of theory (e.g., B3LYP/6-31+G(d)), and solvent model used.
Vibrational Frequency Calculations for IR and Raman Assignments
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through vibrational modes. However, the experimental spectra of complex molecules can contain numerous overlapping bands, making definitive assignments challenging. Computational vibrational frequency calculations using DFT offer a solution by providing a complete set of theoretical vibrational modes, their frequencies, and their corresponding IR and Raman intensities. mdpi.comresearchgate.net
For this compound, a frequency calculation would be performed on the optimized ground-state geometry. researchgate.net The results provide a list of harmonic vibrational frequencies and their associated atomic motions, allowing for the precise assignment of each band in the experimental IR and Raman spectra. nsf.gov Key vibrational modes for this molecule would include:
C=O stretching: A strong, characteristic band in the IR spectrum.
C=C stretching: Vibrations from the vinylic and aromatic groups.
NO₂ stretching: Symmetric and asymmetric stretching modes of the nitro group.
C-H stretching and bending: Modes associated with the aromatic, vinylic, and aliphatic (tert-butyl) protons.
It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, which improves the agreement with experimental data. researchgate.net Analysis of the Potential Energy Distribution (PED) can also be performed to understand the contribution of different internal coordinates to each normal mode, resolving ambiguities where vibrations are coupled. researchgate.netmdpi.com
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Chalcone Derivative
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C=O stretch | 1660 | 1658 | 1662 |
| C=C (vinylic) stretch | 1595 | 1598 | 1596 |
| NO₂ (asymmetric) stretch | 1520 | 1522 | 1525 |
| NO₂ (symmetric) stretch | 1345 | 1348 | 1347 |
| C-H (aromatic) stretch | 3080 | 3082 | 3085 |
Note: This table presents typical values for chalcones containing a nitro group. The exact frequencies can vary. DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used for such analyses.
Derivatization, Functionalization, and Structural Modification of 4,4 Dimethyl 1 4 Nitrophenyl 1 Penten 3 One
Synthesis of Analogs and Isomers
The synthesis of analogs and isomers of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is primarily achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone. mdpi.comnih.gov For the parent compound, 4-nitrobenzaldehyde (B150856) is reacted with 3,3-dimethylbutan-2-one (pinacolone). By systematically varying these starting materials, a diverse library of related compounds can be generated.
The substitution pattern on the phenyl ring can be readily altered by selecting the appropriately substituted benzaldehyde for the Claisen-Schmidt condensation. This allows for the synthesis of positional isomers and analogs with different electronic properties.
Positional Isomers: The position of the nitro group on the phenyl ring significantly influences the molecule's electronic properties and conformation. mdpi.commdpi.com The synthesis of the meta-nitro isomer, 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one, has been reported and its crystal structure elucidated. nih.gov It is synthesized by reacting 3-nitrobenzaldehyde (B41214) with 3,3-dimethylbutan-2-one in the presence of an alcoholic sodium hydroxide (B78521) solution. nih.gov Similarly, the ortho-isomer can be prepared using 2-nitrobenzaldehyde.
Analogs with Other Functional Groups: A wide array of analogs can be synthesized by replacing 4-nitrobenzaldehyde with other substituted benzaldehydes. The nature of the substituent—whether it is electron-donating (e.g., methoxy, dimethylamino) or electron-withdrawing (e.g., cyano, trifluoromethyl, other halogens)—can systematically tune the reactivity of the entire molecule. nih.gov For instance, reacting piperonal (B3395001) ((3,4-methylenedioxy)benzaldehyde) with pinacolone (B1678379) would yield (E)-4,4-dimethyl-1-(3,4-methylenedioxyphenyl)pent-1-en-3-one. chemicalbook.com
| Substituent on Phenyl Ring | Position | Starting Benzaldehyde | Resulting Compound Name |
|---|---|---|---|
| -NO₂ | 3- (meta) | 3-Nitrobenzaldehyde | 4,4-dimethyl-1-(3-nitrophenyl)-1-penten-3-one |
| -NO₂ | 2- (ortho) | 2-Nitrobenzaldehyde | 4,4-dimethyl-1-(2-nitrophenyl)-1-penten-3-one |
| -OCH₃ | 4- (para) | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one |
| -Cl | 4- (para) | 4-Chlorobenzaldehyde (B46862) | 1-(4-chlorophenyl)-4,4-dimethyl-1-penten-3-one |
| -N(CH₃)₂ | 4- (para) | 4-(Dimethylamino)benzaldehyde | 1-(4-(dimethylamino)phenyl)-4,4-dimethyl-1-penten-3-one |
| -CF₃ | 4- (para) | 4-(Trifluoromethyl)benzaldehyde | 4,4-dimethyl-1-(4-(trifluoromethyl)phenyl)-1-penten-3-one |
The pentenone backbone contains two key functional groups—a carbon-carbon double bond and a ketone—both of which are amenable to chemical modification.
Reduction Reactions: The α,β-unsaturated system can be selectively reduced. Catalytic hydrogenation can reduce the alkene C=C bond to yield the corresponding saturated ketone, 4,4-dimethyl-1-(4-nitrophenyl)pentan-3-one. The choice of catalyst and conditions is critical to avoid simultaneous reduction of the nitro group. frontiersin.org Alternatively, the ketone group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-ol, while leaving the C=C double bond intact. youtube.com The drug Stiripentol is an example of a related structure where the ketone has been reduced to an alcohol. biosynth.com
Oxidative Cleavage: The alkene double bond can be cleaved through ozonolysis. masterorganicchemistry.comyoutube.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would break the C=C bond, yielding 4-nitrobenzaldehyde and 3,3-dimethyl-2-oxobutanal. youtube.com This reaction effectively splits the molecule into its constituent aldehyde and a dicarbonyl compound.
Regioselective and Stereoselective Functionalization
Achieving regioselectivity and stereoselectivity in the functionalization of the chalcone (B49325) backbone is essential for creating complex and well-defined molecular architectures.
The electron-deficient nature of the α,β-unsaturated system in chalcones directs nucleophilic attack to the β-carbon (Michael addition). However, electrophilic additions can also be achieved under specific conditions. For instance, a regio- and stereoselective nitration of chalcones using nitric oxide has been reported to afford E-α-nitrochalcones, demonstrating that functionalization can be directed to the α-position of the carbonyl group. researchgate.net Similarly, reactions like haloamination can introduce both a halogen and an amino group across the double bond with high regio- and stereocontrol, depending on the reagents and catalysts employed. nih.gov
It is often desirable to modify the nitro group without altering the reactive pentenone system. The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an alkene or ketone, is a common challenge in organic synthesis. niscpr.res.in Reagents such as tin(II) chloride (SnCl₂) in acidic media are known to selectively reduce aromatic nitro groups to primary amines. commonorganicchemistry.com Other systems, like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, have also been developed for the rapid and selective reduction of nitro groups at room temperature without affecting other reducible moieties. niscpr.res.in Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) or similar hydrogen donors can also offer high selectivity under mild conditions.
Chemical Transformation of the Nitro Group
The aromatic nitro group is a versatile functional group that can be transformed into a variety of other functionalities, primarily through reduction. csbsju.edublogspot.com The specific product obtained depends on the reducing agent and the reaction conditions (pH). surendranatheveningcollege.com
Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This is a key step in the synthesis of many pharmaceuticals and dyes. A wide range of reagents can accomplish this, including:
Catalytic Hydrogenation: Hydrogen gas (H₂) with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org This method is highly efficient but may also reduce the C=C double bond.
Metals in Acid: Active metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). csbsju.eduwikipedia.org
Metal Hydrides: While lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to form azo compounds with aromatic nitro groups. commonorganicchemistry.com
Partial Reduction: Under milder or specific conditions, the nitro group can be partially reduced to intermediate oxidation states.
Hydroxylamines (-NHOH): Reduction with zinc dust in the presence of ammonium chloride or through controlled electrolytic reduction can yield the corresponding N-(4-(4,4-dimethyl-3-oxopent-1-en-1-yl)phenyl)hydroxylamine. wikipedia.org
Nitroso Compounds (-NO): Careful reduction can yield nitroso intermediates, though these are often highly reactive.
Azo and Azoxy Compounds: In alkaline media, reducing agents like glucose or sodium stannite (B86514) can lead to bimolecular products such as azoxy (-N=N(O)-) and azo (-N=N-) compounds. Treatment with LiAlH₄ or zinc metal with sodium hydroxide can also produce these dimers. surendranatheveningcollege.comwikipedia.org
| Target Functional Group | Product Structure Snippet | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Amine | -NH₂ | H₂/Pd/C; Fe/HCl; SnCl₂/HCl | wikipedia.org |
| Hydroxylamine (B1172632) | -NHOH | Zn/NH₄Cl; Electrolytic reduction | wikipedia.org |
| Azo Compound | -N=N- | LiAlH₄; Zn/NaOH | surendranatheveningcollege.comwikipedia.org |
| Azoxy Compound | -N=N⁺(O⁻)- | Na₃AsO₃; Glucose in NaOH | surendranatheveningcollege.com |
| Hydrazo Compound | -NH-NH- | Zn dust and NaOH (excess) | wikipedia.org |
Reductive Amination and Formation of Anilines
The most common transformation of the nitro group in aromatic compounds is its reduction to a primary amine (aniline). youtube.com This conversion is a critical step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. For this compound, this reaction would yield 1-(4-aminophenyl)-4,4-dimethyl-1-penten-3-one. A variety of methods can be employed for this reduction. youtube.comresearchgate.net
Catalytic hydrogenation is a highly efficient method for reducing aromatic nitro groups. mt.comnih.gov This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com
Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Typical Conditions | Selectivity Considerations |
| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Methanol (B129727) or Ethanol (B145695) solvent, Room temperature | Highly effective for nitro group reduction. May also reduce the C=C double bond, especially under harsher conditions (higher pressure/temperature). |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol solvent, Room temperature | A very active catalyst that will likely reduce the nitro group, the C=C double bond, and potentially the ketone. |
| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol solvent, Elevated temperature | A strong reducing agent, often leading to the reduction of multiple functional groups. |
Another common approach is the use of metals in acidic media. These reactions are often preferred in laboratory settings due to their milder conditions and operational simplicity. youtube.com
Table 2: Metal/Acid Systems for Nitro to Amine Reduction
| Reagent System | Typical Conditions | Comments |
| Iron (Fe) and Acetic Acid (CH₃COOH) | Reflux in aqueous acetic acid | A mild and selective method that often leaves C=C double bonds and ketones intact. youtube.com |
| Tin(II) Chloride (SnCl₂) and Hydrochloric Acid (HCl) | Concentrated HCl, Ethanol solvent | A classic and effective method for nitro group reduction. |
| Zinc (Zn) and Ammonium Chloride (NH₄Cl) | Aqueous NH₄Cl solution, Methanol solvent | Primarily used for the partial reduction of nitro compounds to hydroxylamines, but can achieve full reduction to the amine under certain conditions. |
The choice of reducing agent is crucial as it determines the selectivity of the reaction. For this compound, a mild reagent like iron in acetic acid would be ideal if the goal is to selectively reduce the nitro group while preserving the α,β-unsaturated ketone system. youtube.com More aggressive reagents like catalytic hydrogenation with palladium might lead to the simultaneous reduction of the carbon-carbon double bond. youtube.com
Conversion to Other Nitrogen-Containing Functionalities
The aniline (B41778) derivative, 1-(4-aminophenyl)-4,4-dimethyl-1-penten-3-one, is a versatile intermediate that can be further modified. The primary aromatic amine group can be converted into a wide array of other nitrogen-containing functionalities.
Diazotization
One of the most important reactions of primary aromatic amines is diazotization, which is the conversion of the amine into a diazonium salt. byjus.comorganic-chemistry.org This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lkouniv.ac.in
The resulting aryl diazonium salt, 4-(4,4-dimethyl-3-oxopent-1-en-1-yl)benzenediazonium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles in what are known as Sandmeyer and Schiemann reactions. organic-chemistry.orglibretexts.org
Table 3: Synthetic Applications of Diazonium Salts
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | -Cl (Chloro) |
| Sandmeyer Reaction | CuBr / HBr | -Br (Bromo) |
| Sandmeyer Reaction | CuCN / KCN | -CN (Cyano) |
| Schiemann Reaction | HBF₄, then heat | -F (Fluoro) |
| Gattermann Reaction | Cu powder / HBr | -Br (Bromo) |
| - | KI | -I (Iodo) |
| - | H₂O, heat | -OH (Hydroxy/Phenol) |
| - | H₃PO₂ | -H (Deamination) orgoreview.com |
These reactions allow for the introduction of halogens, cyano, hydroxyl, and other groups onto the aromatic ring, providing a pathway to a diverse set of derivatives from the parent aniline.
Amide Formation
The aniline can also readily react with acyl chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(4-(4,4-dimethyl-3-oxopent-1-en-1-yl)phenyl)acetamide. This transformation is often used to protect the amino group or to modify the electronic properties of the molecule.
Derivatization Strategies for Analytical Purposes and Synthetic Intermediates
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analytical detection or further synthetic steps. libretexts.org
Derivatization for Analytical Purposes
For quantitative analysis by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. researchgate.netnih.gov The ketone functional group in this compound is a primary target for such derivatization.
Reagents that react with carbonyl groups are commonly used. For GC analysis, derivatization can enhance volatility and provide characteristic mass fragments for mass spectrometry (MS) detection. nih.gov
Table 4: Common Derivatizing Reagents for Ketones in Analytical Chemistry
| Reagent | Resulting Derivative | Analytical Method | Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | GC-ECD, GC-MS (NCI) | Forms highly electron-capturing derivatives, leading to very high sensitivity with an Electron Capture Detector (ECD) or in Negative Chemical Ionization (NCI) MS. sigmaaldrich.comresearchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Forms a brightly colored derivative with strong UV absorbance, enabling sensitive detection. |
| 4-Nitrophenylhydrazine (NPH) | 4-Nitrophenylhydrazone | HPLC-UV, Electrochemical Detection | The nitro group acts as a chromophore for UV detection and is electrochemically active. libretexts.org |
These derivatization reactions convert the ketone into a derivative that is more easily detected at low concentrations, facilitating trace analysis in various matrices.
Use as Synthetic Intermediates
Chalcones and their analogs are well-established as versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. wisdomlib.orgresearchgate.net The α,β-unsaturated ketone moiety in this compound contains two electrophilic centers (the carbonyl carbon and the β-carbon), making it susceptible to reactions with various nucleophiles. researchgate.net
A common strategy involves the reaction of the chalcone with binucleophilic reagents to form five- or six-membered rings. For instance, reacting the compound with hydrazine or its derivatives can lead to the formation of pyrazolines, a class of five-membered nitrogen-containing heterocycles. researchgate.net
Reaction with Hydrazine: Condensation of this compound with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) in a suitable solvent like ethanol would likely yield a pyrazoline derivative. This reaction proceeds via a Michael addition of one nitrogen atom to the β-carbon, followed by an intramolecular cyclization and dehydration.
These heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. wisdomlib.orgtandfonline.com Thus, this compound serves as a valuable building block for generating libraries of potentially bioactive compounds.
Synthetic Utility and Applications in Complex Chemical Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
The strategic placement of functional groups in 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one makes it an important precursor in multi-step synthetic sequences. The nitro group, in particular, can be readily transformed into other functionalities, such as an amino group, which opens up numerous possibilities for further molecular elaboration.
While direct applications of this compound in the synthesis of highly complex, polycyclic natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The chalcone (B49325) backbone is a common feature in flavonoids and isoflavonoids, which exhibit a broad spectrum of pharmacological activities. mdpi.com The nitrophenyl moiety is also a key component in many pharmaceuticals and agrochemicals.
A closely related compound, 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, is a known key intermediate in the synthesis of widely used pesticides such as Uniconazole and Tebuconazole. nbinno.com This suggests a potential application for this compound in the agrochemical industry, where the nitro group can be a precursor to an amino group, a common functionality in many bioactive compounds. researchgate.net The synthesis of such complex agrochemicals often involves a multi-step approach where the chalcone derivative would serve as a crucial starting material. researchgate.net
The carbon skeleton of this compound can be strategically manipulated to generate a variety of other carbon frameworks. The α,β-unsaturated ketone functionality is particularly amenable to a range of chemical transformations.
For instance, Michael addition reactions with various nucleophiles can be employed to introduce new substituents at the β-position, thereby extending the carbon chain and introducing new functional groups. researchgate.net Subsequent cyclization reactions can then lead to the formation of carbocyclic and heterocyclic rings. The tert-butyl group, while sterically hindering, can also influence the regioselectivity of certain reactions, leading to the formation of specific isomers.
Furthermore, the double bond of the enone system can be subjected to various addition reactions, such as hydrogenation or halogenation, to afford saturated or functionalized pentanone derivatives. These derivatives can then serve as precursors for further synthetic transformations, expanding the diversity of accessible carbon skeletons. The biosynthesis of some natural products involves the elaboration of simpler carbon skeletons, and synthetic strategies often mimic these pathways. organic-chemistry.orgresearchgate.net
Participation in Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. The reactive nature of the α,β-unsaturated ketone and the nitrophenyl group in this compound makes it an ideal candidate for such processes.
Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot reaction to form a single product, are a cornerstone of modern synthetic chemistry. nih.govmdpi.comnih.gov Chalcones are well-known substrates for various MCRs, leading to the rapid construction of complex heterocyclic scaffolds. chemicalbook.com
For example, in a typical MCR, this compound could react with a β-dicarbonyl compound and a nitrogen source, such as ammonia (B1221849) or an amine, to generate highly substituted dihydropyridines in a Hantzsch-type reaction. nih.gov The general utility of nitrophenyl-containing compounds in such reactions has been demonstrated, leading to the synthesis of various biologically active molecules. tandfonline.com
Table 1: Potential Multi-Component Reactions Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| This compound | Ethyl acetoacetate | Ammonium (B1175870) acetate | Dihydropyridine |
| This compound | Malononitrile | Guanidine | Pyrimidine |
| This compound | Cysteine | - | Thiazine |
The chalcone framework is a versatile precursor for the synthesis of a wide variety of heterocyclic and fused-ring systems. The α,β-unsaturated ketone can participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to furnish cyclohexene (B86901) derivatives. These can then be further elaborated to form more complex polycyclic systems.
Furthermore, reactions with binucleophiles can lead to the formation of various heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. The presence of the nitro group can influence the reactivity of the aromatic ring, potentially enabling nucleophilic aromatic substitution reactions under certain conditions, leading to the formation of additional ring systems. The synthesis of various heterocycles from chalcone precursors is a well-established synthetic strategy. rsc.org
Table 2: Examples of Heterocycles Synthesized from Chalcone Precursors
| Reagent | Resulting Heterocycle |
| Hydrazine | Pyrazoline |
| Substituted Hydrazines | N-Substituted Pyrazolines |
| Hydroxylamine | Isoxazoline |
| Urea/Thiourea | Pyrimidine/Thiopyrimidine |
| Guanidine | Aminopyrimidine |
Applications in the Construction of Functional Organic Materials
The unique electronic and structural properties of this compound make it an interesting candidate for the development of novel functional organic materials. The combination of the electron-withdrawing nitro group and the conjugated π-system of the chalcone backbone can give rise to interesting optical and electronic properties.
Chalcone-based polymers have been synthesized and investigated for their photocrosslinkable and liquid crystalline properties. researchgate.netnih.gov The incorporation of this compound as a monomeric unit into a polymer chain could lead to materials with tunable properties. For example, the chalcone moiety can undergo [2+2] cycloaddition upon irradiation with UV light, leading to the formation of cross-linked polymer networks. Such materials have potential applications in photolithography and as negative photoresists.
Furthermore, the presence of the nitrophenyl group suggests potential applications in the field of nonlinear optics (NLO). Molecules with a strong electron donor and acceptor separated by a conjugated system can exhibit large second-order NLO responses. While the current molecule only possesses an acceptor group, modification of the other phenyl ring with an electron-donating group could lead to the creation of push-pull systems with significant NLO properties. Chalcone-based materials have been explored for a variety of applications, including as corrosion inhibitors and in the development of fluorescent polymers. nih.gov
Precursors for Polymeric Materials
The structure of this compound, featuring a vinyl group and an aromatic nitro group, suggests its potential as a monomer for the synthesis of novel polymeric materials. The electron-withdrawing nature of the nitrophenyl group could influence the reactivity of the vinyl group in polymerization reactions. In theory, this compound could be polymerized through various mechanisms, such as free-radical or anionic polymerization, to yield polymers with unique properties imparted by the pendent nitrophenyl and bulky tert-butyl groups. These properties might include enhanced thermal stability and specific optical characteristics. However, no studies have been published to date that demonstrate the polymerization of this specific monomer or characterize the resulting polymers.
Components in Optoelectronic Systems
The conjugated system within this compound, extending from the nitrophenyl ring to the enone moiety, is a key feature for potential applications in optoelectronics. Such a structure could theoretically function as a molecular switch. The presence of the nitro group, a strong electron-accepting group, and the enone system could allow for the modulation of the molecule's electronic properties through external stimuli, such as light or an electric field. This could potentially lead to changes in its absorption or emission spectra, a fundamental requirement for a molecular switch. Nevertheless, there is no experimental evidence or theoretical studies in the current literature to support the application of this compound in any optoelectronic devices.
Use as a Chemical Probe or Scaffold for Methodology Development
The unique combination of functional groups in this compound makes it an interesting candidate for methodological studies in organic synthesis.
Substrate for Novel Reaction Discovery
The enone functionality coupled with the nitrophenyl group provides multiple reactive sites, making this compound a potentially valuable substrate for exploring new chemical transformations. For instance, the carbon-carbon double bond is susceptible to various addition reactions, including Michael additions, cycloadditions, and asymmetric hydrogenations. The nitro group could also be a handle for a range of transformations, such as reduction to an amine or displacement reactions on the aromatic ring. The steric hindrance imposed by the tert-butyl group could lead to interesting stereochemical outcomes in these reactions. Despite this potential, no new reactions have been reported using this specific compound as a substrate.
Template for Mechanistic Study of Organic Reactions
The well-defined structure of this compound could serve as a model system for in-depth mechanistic studies of various organic reactions. The electronic effects of the nitro group on the reactivity of the enone system could be systematically investigated through kinetic and computational studies. Furthermore, the stereochemical course of reactions at the double bond, influenced by the bulky tert-butyl group, could provide valuable insights into reaction mechanisms. To date, however, no such mechanistic investigations involving this compound have been published.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The primary method for synthesizing chalcones, including 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, is the Claisen-Schmidt condensation. researchgate.netresearchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of an appropriate substituted benzaldehyde (B42025) (4-nitrobenzaldehyde) with a ketone (3,3-dimethyl-2-butanone, also known as pinacolone). While effective, traditional protocols often involve harsh reaction conditions and the use of volatile organic solvents. jchemrev.com
Future research is increasingly focused on aligning this synthesis with the principles of green chemistry. An emerging trend is the development of solvent-free reaction conditions, which have been shown to produce high yields of chalcones. wikipedia.org Other promising avenues include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. jchemrev.com
Ultrasound irradiation: The use of ultrasound is another unconventional method being explored to enhance reaction efficiency and sustainability. researchgate.netmdpi.com
Novel Catalysts: Research into solid acid or base catalysts, such as layered double hydroxides (hydrotalcites), offers the potential for easier separation, catalyst recycling, and milder reaction conditions. researchgate.net The goal is to create a synthetic protocol that is not only high-yielding but also economically and environmentally sustainable.
Exploration of Unexplored Reaction Pathways and Mechanistic Insights
The rich functionality of this compound—comprising a reactive α,β-unsaturated carbonyl system and an electron-withdrawing nitro group—makes it a versatile substrate for a wide array of chemical transformations. jchemrev.comresearchgate.net The enone moiety is a classic Michael acceptor and participates in various cycloaddition and reduction reactions.
Future mechanistic studies will be crucial for a deeper understanding of these transformations. Kinetic studies, particularly on the Claisen-Schmidt condensation to form this chalcone (B49325), can elucidate the rate-limiting steps and the influence of substituents. escholarship.org Theoretical and experimental investigations into the reaction mechanism can help refine conditions to improve selectivity and yield. researchgate.net Exploring the reactivity of the nitro group, for instance, its reduction to an amino group, opens pathways to new classes of derivatives with different chemical and physical properties.
Advanced Spectroscopic Characterization of Transient Species
A significant challenge in understanding complex reaction mechanisms is the detection and characterization of short-lived intermediates. magritek.com The formation of this compound via the Claisen-Schmidt condensation proceeds through transient species such as enolates and β-hydroxy ketones. escholarship.orgmagritek.com
An important direction for future research is the application of advanced, in-situ spectroscopic techniques to monitor these reactions in real time. uu.nl Techniques such as high-resolution benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative information about the concentration of reactants, intermediates, and products as the reaction progresses. magritek.com This allows for a detailed visualization of the kinetic profile of the reaction. The application of these advanced analytical methods will provide unprecedented insight into the reaction dynamics, helping to optimize conditions and potentially identify unforeseen reaction pathways.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
For this compound, future research could involve:
Reaction Optimization: Using ML algorithms to optimize the synthesis of this chalcone by exploring a wide range of variables (catalyst, solvent, temperature, concentration) more efficiently than traditional experimental designs.
Predicting Reactivity: Developing ML models trained on datasets of chalcone reactions to predict the most likely products of this compound with various reagents.
Enzyme Engineering: As demonstrated with chalcone synthase, machine learning can guide the engineering of enzymes to improve catalytic efficiency and product selectivity for biosynthetic routes. rsc.orgresearchgate.netnih.gov This could open up biocatalytic methods for producing this and related compounds.
Exploration of New Chemical Applications as a Synthetic Intermediate or Reagent
Chalcones are well-established as valuable precursors for the synthesis of a diverse range of heterocyclic compounds. mdpi.comscienceopen.comuobaghdad.edu.iq The α,β-unsaturated ketone backbone of this compound is an ideal starting point for constructing five- and six-membered rings.
A significant area for future research is the use of this specific chalcone to synthesize novel heterocyclic structures. Nitro-substituted chalcones can serve as intermediates for various heterocycles, including:
Pyrazolines
Isoxazoles
Pyrimidines
Benzothiophenes
Quinolines mdpi.com
The presence of the nitro group also makes it a valuable precursor for compounds with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net For instance, a related compound, 1-(3-nitrophenyl)-4,4-dimethylpentan-3-one, has been noted as an important intermediate in the pesticide industry. nih.gov Future work will likely focus on leveraging this compound to create libraries of new compounds for screening in various applications, from pharmaceuticals to advanced materials. nih.govnih.govechemcom.com
Q & A
Q. What is the optimal synthetic methodology for preparing 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one?
The compound can be synthesized via Claisen-Schmidt condensation. A representative method involves reacting 4-nitrobenzaldehyde with 3,3-dimethylbutan-2-one in ethanol using NaOH as a catalyst (50% solution, 0.1 g) under reflux (333 K) for 5 hours. Reaction progress is monitored by TLC, followed by solvent evaporation and crystallization from ethanol . Adjusting molar ratios or catalyst loading may optimize yield.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Key techniques include:
- X-ray crystallography to resolve bond lengths/angles (e.g., coplanarity of nitro, carbonyl, and ethenyl groups with the benzene ring) .
- NMR spectroscopy to confirm proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~7.5–8.5 ppm).
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test alternatives to NaOH (e.g., KOH, piperidine) for enhanced regioselectivity.
- Solvent selection : Compare ethanol with aprotic solvents (e.g., DMF) to reduce side reactions.
- Temperature control : Lower temperatures (277 K) during crystallization minimize impurities .
Advanced Research Questions
Q. How does the coplanarity of functional groups influence the compound’s electronic and reactivity profiles?
The nitro, carbonyl, and ethenyl groups in analogous structures exhibit coplanarity with the aromatic ring, enabling conjugation and altering electron density. This enhances electrophilicity at the α,β-unsaturated ketone moiety, making it reactive toward nucleophiles (e.g., in Michael additions). Computational studies (DFT) can quantify resonance effects and predict sites for electrophilic/nucleophilic attack .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?
- Multi-technique validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
- Hydrogen bonding analysis : Examine crystal packing (e.g., C–H···O interactions) to assess non-covalent forces not captured in gas-phase calculations .
- Thermal ellipsoid refinement : Account for dynamic disorder in X-ray data to refine atomic displacement parameters .
Q. How can the compound’s role as a pesticide intermediate inform its mechanism of action?
Structural analogs with α,β-unsaturated ketones inhibit enzyme activity (e.g., acetylcholinesterase) via covalent modification. Investigate electrophilic reactivity using kinetic assays (e.g., IC₅₀ determination) and molecular docking to identify target binding sites. Compare with commercial pesticides to establish structure-activity relationships .
Q. What advanced characterization methods are suitable for studying its solid-state properties?
- Single-crystal XRD : Resolve molecular packing and intermolecular interactions (e.g., π-π stacking of aromatic rings).
- DSC/TGA : Assess thermal stability (decomposition >500°C in related nitro compounds) .
- Powder XRD : Monitor phase purity during scale-up synthesis .
Methodological Considerations
Q. How to address challenges in elemental analysis (e.g., C/H/N discrepancies)?
- Purification : Recrystallize from ethanol or hexane/ethyl acetate mixtures to remove solvent residues.
- Combustion analysis : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Error margins : Acceptable deviations for C/H/N are typically ±0.3% (e.g., calculated C: 68.12% vs. found: 67.96% in related compounds) .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Frontier molecular orbital (FMO) analysis : Identify HOMO/LUMO energies to predict sites for nucleophilic/electrophilic interactions.
- Molecular dynamics (MD) simulations : Model solvation effects and transition states in condensation reactions .
Contradictions and Open Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
